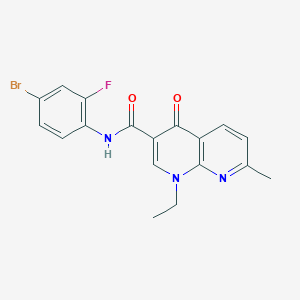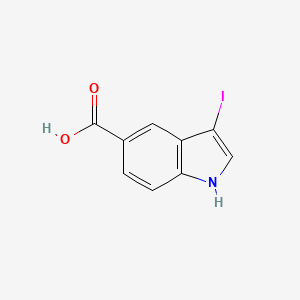
3-iodo-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
3-Iodo-1H-indole-5-carboxylic acid is an indole derivative . It is a solid substance stored at ambient temperature . The molecular formula is C9H6INO2, and it has a molecular weight of 287.06 .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, often involves methods such as indole cyclization . One effective method for the preparation of 3-alkoxycarbonyl derivatives of indole is based on the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including this compound, are prevalent moieties in selected alkaloids . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 287.06 .Applications De Recherche Scientifique
Synthesis of 3-Substituted Indoles
3-Iodo-1H-indole-5-carboxylic acid and its derivatives serve as key intermediates in the synthesis of various 3-substituted indoles, which are important for their biological activities. For instance, carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions facilitate the synthesis of biologically active compounds, showcasing an efficient method for producing diverse 3-substituted indoles (Shirakawa & Kobayashi, 2006). Additionally, the base-mediated carboxylation of unprotected indole derivatives with carbon dioxide offers a straightforward approach to indole-3-carboxylic acids, highlighting the simplicity of direct carboxylation under basic conditions (Yoo et al., 2012).
Development of Novel Synthetic Methods
Research into novel synthetic methods using this compound has led to the discovery of innovative approaches to fluoroindolecarboxylic acids, critical for further chemical synthesis and applications (Schlosser et al., 2006). Such developments underscore the flexibility and potential of using this compound in the creation of complex organic compounds.
Advances in Heterocyclic Chemistry
The palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes demonstrates the capacity for producing highly substituted indole, dibenzofuran, and benzofuran derivatives, showcasing the compound's utility in developing condensed heteroaromatic compounds that exhibit solid-state fluorescence (Yamashita et al., 2009). This highlights the potential for this compound in the creation of materials with unique optical properties.
Exploration of Catalytic Processes
Investigations into Rh(III)-catalyzed selective coupling and other catalytic processes have broadened the scope of chemical transformations possible with this compound derivatives. These studies provide insights into the mechanisms of C-H activation and electrophilic addition, offering new avenues for the selective formation of complex molecules (Zheng et al., 2014).
Contributions to Organic Electronics
The development of carbon-supported polyindole-5-carboxylic acid covalently bonded with pyridine-2,4-diamine copper complex illustrates the potential of this compound derivatives in organic electronics, particularly as non-precious oxygen reduction catalysts. This research opens up possibilities for environmentally friendly and cost-effective materials in energy applications (Yu et al., 2014).
Safety and Hazards
The safety information for 3-iodo-1H-indole-5-carboxylic acid indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Target of Action
3-Iodo-1H-indole-5-carboxylic acid, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to these receptors . This broad-spectrum interaction makes indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that the compound may affect the biochemical pathways related to these biological activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would result in changes in cellular processes and functions related to these activities.
Analyse Biochimique
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Propriétés
IUPAC Name |
3-iodo-1H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKORQSFPAVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2958112.png)

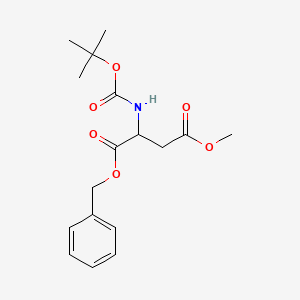
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2958120.png)
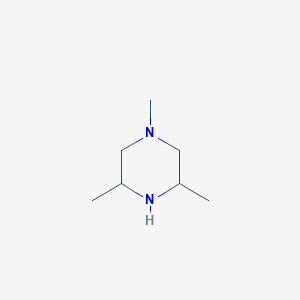
![4-(N,N-diallylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2958123.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)
![[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide](/img/structure/B2958125.png)
![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)

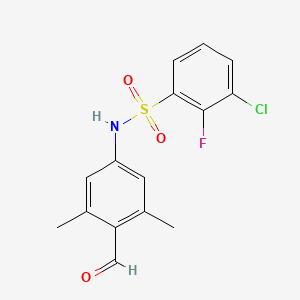
![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)
